2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(1H-Indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Indole Formation: The indole ring is formed through a Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Substitution Reaction: The indole ring undergoes a substitution reaction with 3-methylphenylacetonitrile to introduce the phenyl group.
Reduction: The nitrile group is reduced to an amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions are used to convert functional groups, such as nitriles to amines.
Substitution: Substitution reactions are employed to introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction Products: 2-(1H-Indol-3-yl)-2-(3-methylphenyl)ethan-1-amine.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
2-(1H-Indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(1H-Indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar indole structure.
Tryptophol: An endogenous metabolite with a similar indole ring structure.
Quinazolinone derivatives: Structurally related compounds with potential biological activities.
Uniqueness: 2-(1H-Indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical properties. This compound's distinct structure allows it to interact with molecular targets differently compared to other indole derivatives.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-12-5-4-6-13(9-12)15(10-18)16-11-19-17-8-3-2-7-14(16)17;/h2-9,11,15,19H,10,18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTQRZFRMCWOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C2=CNC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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